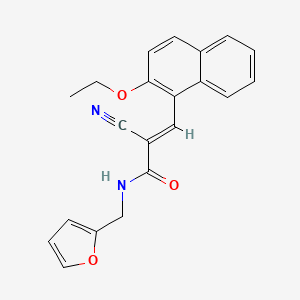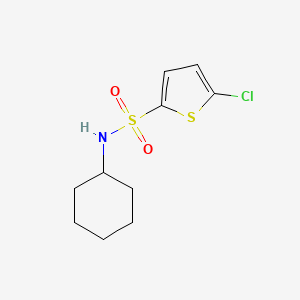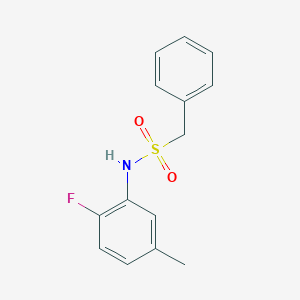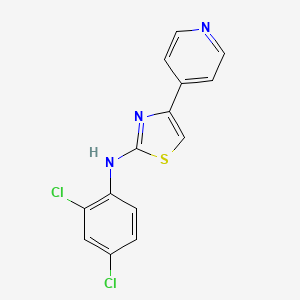
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide, also known as CEFAMand, is a synthetic compound that has been widely used in scientific research. It belongs to the family of acrylamide derivatives and has been reported to possess various biological activities.
作用機序
The mechanism of action of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes involved in cellular processes. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo.
実験室実験の利点と制限
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and its biological activities are well documented. However, 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide and improve its solubility and stability.
合成法
The synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide involves the reaction of 2-ethoxy-1-naphthaldehyde with 2-furylacetonitrile in the presence of sodium methoxide. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The overall yield of the synthesis is around 50%.
科学的研究の応用
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been extensively used in scientific research due to its various biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to inhibit the replication of HIV-1 and other viruses.
特性
IUPAC Name |
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-20-10-9-15-6-3-4-8-18(15)19(20)12-16(13-22)21(24)23-14-17-7-5-11-26-17/h3-12H,2,14H2,1H3,(H,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWWJMLISBMPO-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)

![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)





![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)